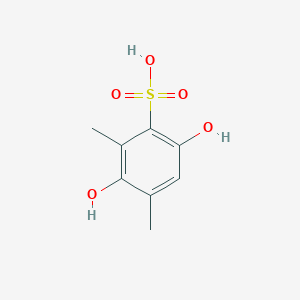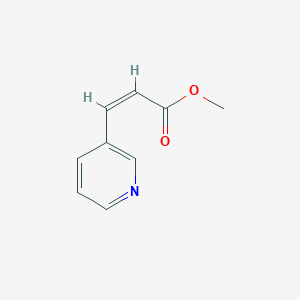
Potassiumdioxidodioxoosmium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Potassiumdioxidodioxoosmium is a complex compound that combines potassium, oxygen, and osmium It is known for its unique chemical properties and potential applications in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Potassiumdioxidodioxoosmium typically involves the reaction of osmium tetroxide with potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The general reaction can be represented as follows: [ \text{OsO}_4 + 2 \text{KOH} \rightarrow \text{K}_2[\text{OsO}_4(\text{OH})_2] ]
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions using high-purity reagents. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
Potassiumdioxidodioxoosmium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation states of osmium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or sodium borohydride.
Substitution: Ligands in the compound can be substituted with other ligands, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include hydrogen peroxide, sodium borohydride, and various acids and bases. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes.
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce higher oxidation states of osmium, while reduction reactions may yield lower oxidation states.
Wissenschaftliche Forschungsanwendungen
Potassiumdioxidodioxoosmium has several applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions, particularly in oxidation and reduction processes.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medical treatments, particularly in targeting specific molecular pathways.
Industry: It is used in industrial processes that require precise control of oxidation states and catalytic activity.
Wirkmechanismus
The mechanism of action of Potassiumdioxidodioxoosmium involves its ability to interact with various molecular targets and pathways. The compound can act as an oxidizing or reducing agent, depending on the reaction conditions. Its interactions with biomolecules are of particular interest in medical research, where it may influence specific cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Potassiumdioxidodioxoosmium include other osmium-based compounds, such as osmium tetroxide and potassium osmate. These compounds share some chemical properties but differ in their specific reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of potassium, oxygen, and osmium, which gives it distinct chemical properties
Eigenschaften
Molekularformel |
K2O4Os |
|---|---|
Molekulargewicht |
332.4 g/mol |
IUPAC-Name |
dipotassium;dioxido(dioxo)osmium |
InChI |
InChI=1S/2K.4O.Os/q2*+1;;;2*-1; |
InChI-Schlüssel |
JMVOCSLPMGHXPG-UHFFFAOYSA-N |
Kanonische SMILES |
[O-][Os](=O)(=O)[O-].[K+].[K+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


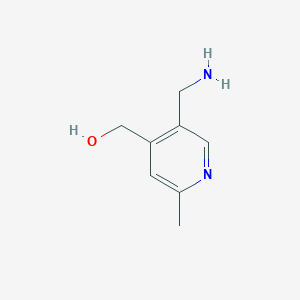
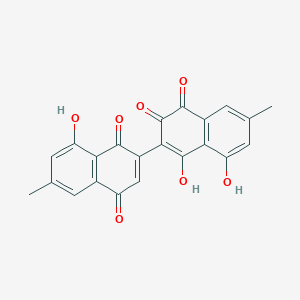
![4-(5-bromothiophen-2-yl)-2,5-bis(2-hexyldecyl)-1-thiophen-2-ylpyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B13141671.png)
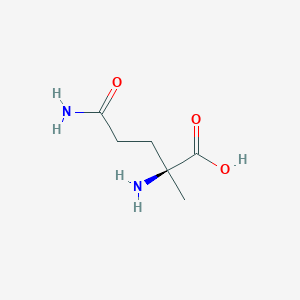
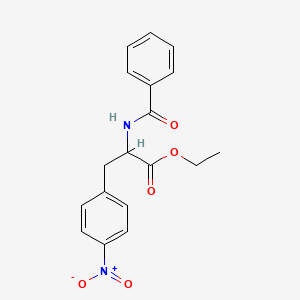

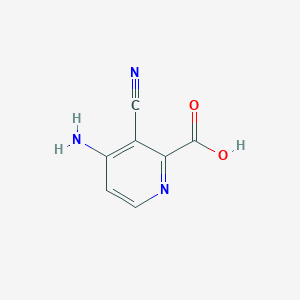
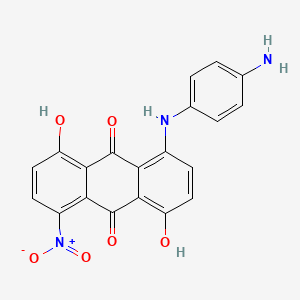

![6-Bromo-2-(3-methoxyphenyl)benzo[d]thiazole](/img/structure/B13141716.png)
![[4-(3-Chloro-4-hydroxyphenyl)phenyl]-(4-fluoro-3-hydroxyphenyl)methanone](/img/structure/B13141720.png)
